REACTION_SMILES
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[C:19]([O:20][C:21]([NH:22][CH:23]([CH2:24][CH3:25])[C:26]([OH:27])=[O:28])=[O:29])([CH3:30])([CH3:31])[CH3:32].[CH3:1][O:2][N:3]([C:4]([CH:5]([CH2:6][CH2:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])=[O:17])[CH3:18]>>[CH3:1][O:2][N:3]([C:4]([CH:5]([CH2:6][CH3:7])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])=[O:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(NC(=O)OC(C)(C)C)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(NC(=O)OC(C)(C)C)C(=O)N(C)OC
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Name
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|
Type
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product
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Smiles
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CCC(NC(=O)OC(C)(C)C)C(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:19]([O:20][C:21]([NH:22][CH:23]([CH2:24][CH3:25])[C:26]([OH:27])=[O:28])=[O:29])([CH3:30])([CH3:31])[CH3:32].[CH3:1][O:2][N:3]([C:4]([CH:5]([CH2:6][CH2:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])=[O:17])[CH3:18]>>[CH3:1][O:2][N:3]([C:4]([CH:5]([CH2:6][CH3:7])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])=[O:17])[CH3:18]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(NC(=O)OC(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCCC(NC(=O)OC(C)(C)C)C(=O)N(C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(NC(=O)OC(C)(C)C)C(=O)N(C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |